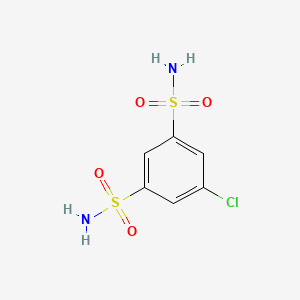

5-Chlorobenzene-1,3-disulfonamide

Description

5-Chlorobenzene-1,3-disulfonamide is a halogenated aromatic compound featuring a benzene ring with a chlorine substituent at the 5-position and sulfonamide groups at the 1- and 3-positions. Its structure confers unique physicochemical properties, including moderate solubility in polar solvents due to the sulfonamide moieties and enhanced stability from the chlorine atom.

Properties

CAS No. |

21506-01-4 |

|---|---|

Molecular Formula |

C6H7ClN2O4S2 |

Molecular Weight |

270.7 g/mol |

IUPAC Name |

5-chlorobenzene-1,3-disulfonamide |

InChI |

InChI=1S/C6H7ClN2O4S2/c7-4-1-5(14(8,10)11)3-6(2-4)15(9,12)13/h1-3H,(H2,8,10,11)(H2,9,12,13) |

InChI Key |

DWKFWKZROLOHHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)N)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorobenzene-1,3-disulfonamide typically involves the chlorination of 1,3-benzenedisulfonamide. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position on the benzene ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Chlorobenzene-1,3-disulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Condensation Reactions: It can undergo condensation reactions with aldehydes to form deuterated thiazides.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Condensation: The condensation reactions are often performed in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-Chlorobenzene-1,3-disulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chlorobenzene-1,3-disulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits the activity of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . By inhibiting this enzyme, the compound can reduce the secretion of gastric acid, making it effective against Helicobacter pylori .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following disulfonamide derivatives are compared based on substituent patterns, synthesis, and applications:

Dichlorphenamide (4,5-Dichlorobenzene-1,3-disulfonamide)

- Structure : Chlorine atoms at 4- and 5-positions; sulfonamide groups at 1,3.

- Synthesis: Derived from 2-chlorophenol via sulfochlorination with chlorosulfonic acid, followed by replacement of hydroxyl with chlorine using PCl₅ and amination .

- Applications: Potent carbonic anhydrase inhibitor used as a diuretic and in glaucoma treatment. The dual chlorine substitution enhances binding affinity to carbonic anhydrase isoforms compared to mono-chloro derivatives .

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide (CAS 5250-72-6)

- Structure: Amino group at 4-position; chlorine atoms at 5- and 6-positions.

- Applications: A Hydrochlorothiazide impurity with diuretic activity. The amino group increases solubility but reduces membrane permeability compared to non-amino analogs.

4-Amino-6-chlorobenzene-1,3-disulfonamide (CAS 121-30-2)

- Structure: Amino group at 4-position; chlorine at 6-position.

- Physicochemical Properties: Similar to 5-chloro analogs but with altered electronic effects due to the amino group’s electron-donating nature. This may lower acidity of sulfonamide protons (pKa ~8–9) compared to non-amino derivatives (pKa ~7–8) .

N,N,N′,N′-Tetrabromobenzene-1,3-disulfonamide (TBBDA)

- Structure : Bromine atoms replace hydrogens on sulfonamide nitrogens.

- Applications: Catalyst in Friedlander quinoline synthesis. Bromine’s higher electronegativity and leaving-group ability enhance catalytic efficiency compared to chloro analogs. Yields >90% under aqueous conditions .

Structural and Functional Analysis

Table 1: Key Comparative Data

- Substituent Effects: Chlorine vs. Bromine: Brominated derivatives (e.g., TBBDA) exhibit superior catalytic activity due to bromine’s polarizability and leaving-group ability . Amino Groups: Increase solubility (e.g., 4-amino-6-chloro derivative) but may reduce blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.